molecular formula C14H17NO2 B3423787 (1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one CAS No. 320416-17-9

(1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one

Cat. No. B3423787
CAS RN: 320416-17-9
M. Wt: 231.29 g/mol
InChI Key: CBUFWNOYKAVVIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1E,4E)-1-(Dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one, also known as DMAPPD, is a synthetic organic compound with a wide range of applications in scientific research. DMAPPD has been used in various studies, including in the synthesis of various compounds, in the study of enzymatic mechanisms, and in the study of biochemical and physiological effects.

Scientific Research Applications

(1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, such as 1,2,3,4-tetrahydroisoquinoline and 1,2,3-triazole. It has also been used in the study of enzymatic mechanisms, such as the mechanism of action of cytochrome P450 enzymes. Additionally, it has been used in the study of biochemical and physiological effects, such as the effects of (1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one on the activity of enzymes involved in DNA repair.

Mechanism of Action

The mechanism of action of (1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one is not completely understood. However, it is believed that (1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one acts as a substrate for cytochrome P450 enzymes, which are enzymes involved in the metabolism of drugs and other compounds. It is also believed that (1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one may interact with other enzymes involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
(1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one has been studied for its biochemical and physiological effects. Studies have shown that (1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one can inhibit the activity of cytochrome P450 enzymes, which can lead to drug interactions and other adverse effects. Additionally, studies have shown that (1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one can act as an antioxidant, which can help protect cells from oxidative damage. Finally, studies have shown that (1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one can increase the activity of enzymes involved in DNA repair, which can help protect cells from DNA damage.

Advantages and Limitations for Lab Experiments

The use of (1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one in laboratory experiments has several advantages and limitations. One advantage is that (1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one is relatively inexpensive and easy to obtain. Additionally, (1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one is relatively stable, making it suitable for use in a variety of experiments. However, there are several limitations to the use of (1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one in laboratory experiments. For example, (1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one can interact with other compounds, making it difficult to control the concentration of (1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one in an experiment. Additionally, (1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one can inhibit the activity of cytochrome P450 enzymes, which can lead to drug interactions and other adverse effects.

Future Directions

There are a number of potential future directions for the use of (1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one in scientific research. One potential direction is the development of new methods for the synthesis of (1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one. Additionally, further research could be conducted to better understand the mechanism of action of (1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one, as well as its biochemical and physiological effects. Finally, further research could be conducted to determine the potential therapeutic uses of (1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one.

properties

IUPAC Name

(1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-15(2)11-10-13(16)7-4-12-5-8-14(17-3)9-6-12/h4-11H,1-3H3/b7-4+,11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUFWNOYKAVVIK-QPABKMLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C=CC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)/C=C/C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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